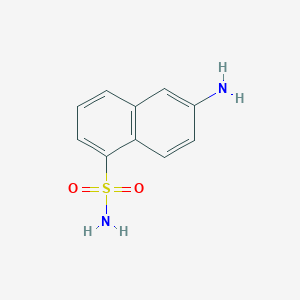

6-aminonaphthalene-1-sulfonamide

Beschreibung

The exact mass of the compound 6-Amino-1-naphthalenesulfonamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Sulfonamides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

6-aminonaphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c11-8-4-5-9-7(6-8)2-1-3-10(9)15(12,13)14/h1-6H,11H2,(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGDYTKDXRQHEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)N)C(=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152922 | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1206-43-5 | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1206-43-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001206435 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Amino-1-naphthalenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-aminonaphthalene-1-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.537 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within Naphthalene Based Sulfonamide Chemistry

Naphthalene-based sulfonamides are a class of organic compounds characterized by a naphthalene (B1677914) ring system bonded to a sulfonamide group (-SO₂NH₂). This structural motif is a cornerstone in the design of various functional molecules due to the unique properties conferred by the naphthalene moiety. The naphthalene core, a bicyclic aromatic system, provides a rigid and planar structure with a large surface area, which is advantageous for molecular recognition and binding interactions. Furthermore, the electronic properties of the naphthalene ring can be readily tuned by the introduction of various substituents. chemicalbook.com

The sulfonamide group itself is a critical pharmacophore, a molecular feature responsible for a drug's pharmacological activity. It can act as a hydrogen bond donor and acceptor, and its geometry is similar to that of a tetrahedral transition state, allowing it to function as an effective mimic in enzyme inhibition. nih.gov The combination of the naphthalene scaffold with the sulfonamide functional group creates a powerful platform for developing molecules with a broad spectrum of biological activities and material properties. nih.gov

Derivatives of naphthalene sulfonamides have been explored for a wide range of applications, including as antimicrobial agents, anticancer therapeutics, and neurological drugs. chemicalbook.comnih.gov The position of the amino and sulfonamide groups on the naphthalene ring, as in 6-aminonaphthalene-1-sulfonamide, is crucial in determining the molecule's specific properties and applications.

Historical Perspective and Evolving Research Focus

The history of 6-aminonaphthalene-1-sulfonamide is intrinsically linked to the broader history of sulfonamide chemistry. The journey of sulfonamides began in the early 20th century with the discovery of their antibacterial properties, famously initiated by Gerhard Domagk's work on Prontosil in the 1930s. wisc.edu This discovery, which earned Domagk the 1939 Nobel Prize in Medicine, revealed that the active antibacterial agent was sulfanilamide, a simpler molecule formed in the body from Prontosil. wisc.edu This finding opened the floodgates for the synthesis of thousands of sulfonamide derivatives, leading to the first generation of broad-spectrum antibiotics. wisc.edu

While early research predominantly focused on the antibacterial applications of sulfonamides, the field has since diversified significantly. The focus has shifted towards non-antibacterial sulfonamides with a wide array of therapeutic uses.

Specific research into this compound and its close derivatives appears to have gained momentum in the latter half of the 20th century. A notable example from 1992 describes the synthesis of alkyl-substituted 6-aminonaphthalene-1-sulfonamides (ANSAs) as fluorogenic leaving groups for the development of synthetic proteinase substrates. nih.gov This research highlighted the potential of this specific scaffold in creating sensitive tools for biochemical assays, marking a shift from traditional therapeutic roles to applications in bio-analytical chemistry. nih.gov This evolution in research focus demonstrates the enduring versatility of the sulfonamide group when incorporated into complex aromatic systems like naphthalene (B1677914).

Contemporary Significance in Medicinal and Materials Science Research

Classical and Established Methodologies

The foundational synthesis of this compound and related structures has long relied on robust and well-understood chemical transformations. These classical methods are characterized by their stepwise nature, often involving harsh reaction conditions.

Nucleophilic Substitution Reactions for Sulfonamide Formation (e.g., Hinsberg-type Reactions)

The Hinsberg reaction represents a quintessential method for the synthesis of sulfonamides. This reaction involves the treatment of a primary or secondary amine with a sulfonyl chloride in the presence of a base. In the context of this compound, this would typically involve reacting a suitable aminonaphthalene derivative with a sulfonating agent, followed by amination. A more direct application of the Hinsberg test is in the characterization and differentiation of primary and secondary amines, which can be a useful tool in the synthesis of derivatives of this compound.

The general principle of nucleophilic substitution is central to this process. The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This results in the displacement of the chloride ion and the formation of the sulfonamide bond. The choice of base is critical in this reaction, as it serves to neutralize the hydrogen chloride that is formed as a byproduct. Common bases include sodium hydroxide (B78521) or pyridine.

Chlorosulfonation and Subsequent Amidation Pathways

A widely employed and direct route to this compound involves a two-step process: chlorosulfonation followed by amidation. This pathway begins with the treatment of an appropriately protected aminonaphthalene with chlorosulfonic acid. This electrophilic substitution reaction introduces the sulfonyl chloride group (-SO₂Cl) onto the naphthalene ring. The position of sulfonation is directed by the existing amino group and reaction conditions.

Following the successful chlorosulfonation, the resulting naphthalenesulfonyl chloride is then reacted with ammonia (B1221849) or an appropriate amine to form the desired sulfonamide. This amidation step is a nucleophilic acyl substitution, where the ammonia or amine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride and forming the stable sulfonamide linkage. The protection of the amino group is often necessary during the chlorosulfonation step to prevent undesired side reactions, such as the formation of sulfamic acids. The protecting group is then removed in a subsequent step to yield the final this compound.

Modern Catalytic Approaches in Sulfonamide Synthesis

In recent years, the field of organic synthesis has witnessed a significant shift towards the use of catalytic methods. These modern approaches offer several advantages over classical methodologies, including milder reaction conditions, higher functional group tolerance, and improved efficiency.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the formation of carbon-nitrogen bonds, and their application has been extended to the synthesis of sulfonamides. In this context, a halo-naphthalene derivative can be coupled with a sulfonamide under the influence of a palladium catalyst and a suitable ligand. This approach provides a versatile route to a wide range of substituted this compound derivatives.

The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to the palladium(0) complex, followed by coordination of the sulfonamide and subsequent reductive elimination to afford the desired product and regenerate the catalyst. The choice of ligand is crucial for the success of this reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed to facilitate the catalytic cycle.

Copper-Catalyzed Oxidation and Coupling Methods

Copper-catalyzed reactions have a long history in organic synthesis, and modern advancements have solidified their role in the formation of sulfonamides. The Ullmann condensation, a classical copper-catalyzed reaction, can be adapted for the synthesis of N-arylsulfonamides by coupling an aryl halide with a sulfonamide in the presence of a copper catalyst and a base.

More contemporary copper-catalyzed methods involve the oxidative coupling of thiols or sulfinic acids with amines. These reactions proceed through different mechanisms but ultimately lead to the formation of the sulfonamide bond under relatively mild conditions. The use of copper catalysts is often more economical than palladium, making these methods attractive for large-scale synthesis.

Microwave-Assisted Synthetic Enhancements

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a technique to accelerate chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and purities of the desired products.

In the context of this compound synthesis, microwave assistance can be applied to various steps, including the classical amidation of sulfonyl chlorides and modern catalytic coupling reactions. The rapid heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods, leading to enhanced reaction rates. This technology offers a greener and more efficient alternative to traditional synthetic protocols.

Interactive Table of Synthetic Methodologies

| Synthetic Strategy | Key Reactants | Catalyst/Reagent | Typical Conditions | Advantages |

| Hinsberg-type Reaction | Amine, Sulfonyl chloride | Base (e.g., NaOH, Pyridine) | Often room temperature or gentle heating | Well-established, good for characterization |

| Chlorosulfonation & Amidation | Aminonaphthalene, Chlorosulfonic acid, Ammonia/Amine | None (for chlorosulfonation) | Often harsh, requires protection | Direct route, scalable |

| Palladium-Catalyzed Coupling | Halo-naphthalene, Sulfonamide | Palladium catalyst, Ligand, Base | Mild to moderate heating | High functional group tolerance, versatility |

| Copper-Catalyzed Coupling | Aryl halide, Sulfonamide or Thiol/Sulfinic acid, Amine | Copper catalyst, Base | Moderate heating | Economical, good for N-arylation |

| Microwave-Assisted Synthesis | Various (applicable to other methods) | Dependent on the reaction | Microwave irradiation | Rapid reaction times, often higher yields |

Green Chemistry Principles and Scalable Synthesis Development

The integration of green chemistry principles into the synthesis of this compound and its derivatives is crucial for developing environmentally benign and economically viable processes. Key areas of advancement include the use of solvent-free and mechanochemical techniques, as well as the application of immobilized reagents and solid-phase approaches.

Solvent-Free and Mechanochemical Syntheses

Solvent-free and mechanochemical synthetic methods offer significant advantages by minimizing or eliminating the use of hazardous organic solvents, thereby reducing waste and energy consumption.

Mechanochemical synthesis, which utilizes mechanical energy from ball milling to drive chemical reactions, has emerged as a powerful tool for the synthesis of aromatic sulfonamides. rsc.orgchemistryviews.org This technique can facilitate reactions between solids in the absence of a solvent, often leading to shorter reaction times and higher yields. A notable example is the three-component Pd-catalyzed aminosulfonylation reaction involving the reaction of an amine, K₂S₂O₅, and an aryl bromide or aromatic carboxylic acid under mechanical stress. rsc.org This method has been shown to be scalable to gram quantities, highlighting its potential for industrial applications. rsc.org While direct mechanochemical synthesis of this compound is an area of ongoing research, the successful application of this technique to a wide range of sulfonamides suggests its feasibility for this specific compound. rsc.org

Solvent-free synthesis of core-functionalized naphthalene diimides, which share the naphthalene core, has been successfully achieved using vibratory ball milling. chemistryviews.org This approach, employing palladium catalysts for Suzuki, Sonogashira, and Buchwald-Hartwig coupling reactions, demonstrates the potential for creating diverse derivatives under environmentally friendly conditions. chemistryviews.org These reactions are often complete in under 90 minutes and are tolerant to oxygen and moisture. chemistryviews.org

Immobilized Reagents and Solid-Phase Approaches (e.g., Merrifield Resin)

The use of immobilized reagents and solid-phase synthesis offers streamlined purification processes and the potential for automation, aligning well with the principles of green chemistry. The Merrifield resin, a chloromethylated polystyrene support, is a cornerstone of solid-phase synthesis, originally developed for peptide synthesis but now applied to a broader range of organic molecules. peptide.comnobelprize.orgresearchgate.netlibretexts.orgnih.gov

In the context of this compound, the amino group provides a convenient handle for attachment to the Merrifield resin. The general strategy involves the covalent bonding of the molecule to the insoluble resin, allowing for subsequent reactions to be carried out in solution. Excess reagents and by-products can then be easily removed by simple filtration and washing of the resin-bound compound. This approach avoids tedious purification steps and minimizes solvent usage. nobelprize.orglibretexts.org

The synthesis of sulfonamide derivatives on a solid support can be achieved through various strategies. One approach involves the initial attachment of a suitable building block to the resin, followed by the construction of the sulfonamide moiety. Alternatively, pre-synthesized this compound can be immobilized and subsequently derivatized. For instance, the amino group can be acylated or alkylated while attached to the resin to generate a library of derivatives.

While the primary application of Merrifield resin has been in peptide synthesis, its use for creating libraries of other small molecules, including sulfonamides, is a growing area of research. peptide.comresearchgate.net The development of specialized linkers and resins continues to expand the scope of solid-phase organic synthesis.

Chemo-, Regio-, and Stereoselective Synthesis of Advanced Derivatives

The precise control over the chemical structure of this compound derivatives is paramount for tailoring their biological activity and material properties. Chemo-, regio-, and stereoselective synthetic methods are therefore essential for creating advanced derivatives with well-defined three-dimensional structures.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In the case of this compound, which possesses both an amino group and a sulfonamide group, chemoselective reactions are crucial for targeted modifications. For example, selective acylation or alkylation of the amino group without affecting the sulfonamide moiety can be achieved by careful selection of reagents and reaction conditions.

Regioselectivity is critical when introducing additional substituents onto the naphthalene ring. The existing amino and sulfonamide groups direct incoming electrophiles to specific positions on the aromatic core. Understanding and controlling this regioselectivity allows for the synthesis of specific isomers with distinct properties. For instance, the synthesis of 1,6-naphthalene derivatives as selective inhibitors for the human cytomegalovirus (HCMV) protease highlights the importance of regiocontrol in drug design. nih.gov

Stereoselectivity , the control of the spatial arrangement of atoms, is of utmost importance in the synthesis of chiral derivatives. Many biological targets are chiral, and often only one enantiomer of a chiral drug is active. The synthesis of axially chiral allenes and styrenes using chiral phosphoric acid catalysis demonstrates a powerful approach to creating molecules with defined stereochemistry. nih.gov While not yet specifically applied to this compound, this methodology holds promise for the synthesis of its chiral derivatives. The development of chiral catalysts and auxiliaries is a key focus in this area, enabling the enantioselective synthesis of complex molecules.

The synthesis of sulfonamide analogues of aminoflavones as anticancer agents targeting topoisomerase II further underscores the importance of structural diversity and selectivity in developing new therapeutic agents. nih.gov Similarly, the synthesis of sulfonamide derivatives of 6-chloropurine (B14466) showcases the creation of hybrid molecules with potential biological activities. researchgate.net

The development of fluorescent probes based on naphthalene sulfonamides for detecting specific ions or biomolecules is another area where precise synthetic control is vital. nih.govnih.govmdpi.comrsc.orgresearchgate.net For example, sulfonamide-containing naphthalimides have been synthesized as potential fluorescent imaging probes for tumors. nih.gov The synthesis of these probes often involves the strategic introduction of recognition motifs and fluorophores, requiring a high degree of chemo- and regioselectivity.

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in determining the molecular structure and properties of chemical compounds. For this compound, a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) and fluorescence spectroscopy has been employed to create a detailed molecular profile.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

High-resolution NMR spectroscopy provides detailed information about the atomic arrangement within a molecule.

¹H NMR Spectroscopy: In the proton NMR spectrum of sulfonamide derivatives, aromatic protons typically appear in the region of 6.51 to 7.70 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) is observed as a singlet peak between 8.78 and 10.15 ppm. rsc.org Additionally, a singlet peak corresponding to the protons of the primary amine group (–NH₂) can be observed around 5.92 to 5.97 ppm. rsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum offers insights into the carbon framework of the molecule. For sulfonamide derivatives, the aromatic carbons resonate in the range of 111.83 to 160.11 ppm. rsc.org This technique is crucial for confirming the presence and electronic environment of all carbon atoms within the this compound structure.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H | 6.51 - 7.70 | Multiplet |

| Amine H (-NH₂) | ~5.9 | Singlet |

| Sulfonamide H (-SO₂NH-) | 8.78 - 10.15 | Singlet |

| Aromatic C | 111.83 - 160.11 | - |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of sulfonamides displays characteristic absorption bands. The asymmetric and symmetric stretching vibrations of the SO₂ group appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The stretching vibration of the S–N bond is observed between 914 and 895 cm⁻¹. rsc.org Furthermore, the N–H stretching vibrations of the amine group are also identifiable within the spectrum.

Interactive Data Table: Characteristic FT-IR Absorption Bands for Sulfonamides

| Functional Group | Vibrational Mode | Wavenumber Range (cm⁻¹) |

| SO₂ | Asymmetric Stretching | 1320 - 1310 |

| SO₂ | Symmetric Stretching | 1155 - 1143 |

| S-N | Stretching | 914 - 895 |

| N-H (Amine) | Stretching | ~3300 - 3500 |

| N-H (Amine) | Bending | ~1600 |

Mass Spectrometry (MS and HRMS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.

The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments offer valuable structural information. For aromatic sulfonamides, a common fragmentation pathway involves the elimination of sulfur dioxide (SO₂), resulting in a loss of 64 Da from the molecular ion. nih.gov This rearrangement is influenced by substituents on the aromatic ring. nih.gov The investigation of these fragmentation pathways under electrospray ionization (ESI) conditions helps in elucidating the structure of the main fragment ions. nih.gov

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

UV-Vis and fluorescence spectroscopy provide information about the electronic transitions within a molecule. Substituted 6-aminonaphthalene-1-sulfonamides are known to be fluorogenic. nih.gov They exhibit an emission band in the range of 470-480 nm. nih.gov The absorption and emission spectra are crucial for understanding the photophysical properties of the compound and its potential use as a fluorescent probe. For instance, the parent compound 1-naphthylamine (B1663977) has an excitation peak at 316 nm and an emission peak at 434 nm. aatbio.com

X-ray Crystallography and Solid-State Structural Investigations

While spectroscopic techniques provide information about the molecular structure in solution or the gas phase, X-ray crystallography reveals the precise three-dimensional arrangement of atoms and molecules in the solid state.

Analysis of Intermolecular Interactions (Hydrogen Bonding, π-Stacking)

The molecular structure of this compound, featuring both hydrogen bond donors (the amino and sulfonamide groups) and an aromatic naphthalene system, suggests the prominent role of specific intermolecular interactions in its solid state. A crystal structure analysis would be essential to quantitatively describe these interactions.

Hydrogen Bonding: The presence of N-H and S=O groups would likely lead to the formation of a network of hydrogen bonds. In related sulfonamide crystal structures, strong intermolecular hydrogen bonds are often a primary force driving crystal packing. Research on other sulfonamides has identified various hydrogen bond motifs. A detailed analysis would involve the precise measurement of bond lengths and angles between donor and acceptor atoms to characterize the strength and geometry of these interactions.

π-Stacking: The naphthalene rings are capable of engaging in π-π stacking interactions, which are common in aromatic compounds and contribute to the stabilization of the crystal lattice. sielc.com The analysis would focus on the geometry of these interactions, such as the distance between the centroids of the aromatic rings and their relative orientation (e.g., parallel-displaced or T-shaped). Studies on other di-aryl sulfonamides have highlighted the importance of such π-stacking in their molecular conformation and packing.

Without a published crystal structure for this compound, a definitive and quantitative analysis of its specific hydrogen bonding and π-stacking interactions is not possible.

Supramolecular Assembly and Crystal Engineering Insights (e.g., Hirshfeld Surface Analysis)

The study of the supramolecular assembly of this compound would provide insights into how individual molecules self-assemble to form a stable crystalline solid. This is a key aspect of crystal engineering, which seeks to understand and control the formation of molecular crystals with desired properties.

A representative data table derived from a Hirshfeld surface analysis of a related sulfonamide is shown below to illustrate the type of information that could be generated.

| Interaction Type | Contribution (%) |

| H···H | 30.2 |

| N···H/H···N | 22.3 |

| C···H/H···C | 17.9 |

| O···H/H···O | 15.4 |

| This data is for a different sulfonamide compound and is presented for illustrative purposes only. |

Chromatographic and Separation Methods in Research

The separation and quantification of this compound in various matrices would be crucial for its practical application and quality control. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for the analysis of sulfonamides.

Research on the separation of the structurally similar 6-Amino-1-naphthalenesulfonic acid by reversed-phase (RP) HPLC suggests a potential starting point for method development for the sulfonamide. A typical HPLC method would involve optimizing parameters such as the stationary phase (the column), the mobile phase composition, and the detector settings.

A hypothetical HPLC method for this compound could be based on a C18 or a specialized reverse-phase column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. The pH of the mobile phase would be a critical parameter to control the ionization state of the amino and sulfonamide groups, thereby influencing the retention time. Detection could be achieved using a UV detector, as the naphthalene ring is a strong chromophore.

For more complex samples or trace analysis, more advanced techniques such as Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) could be employed to achieve higher resolution, sensitivity, and specificity.

A summary of a potential HPLC method is provided in the table below.

| Parameter | Condition |

| Column | Newcrom R1 or equivalent C18 |

| Mobile Phase | Acetonitrile and water with an acidic modifier (e.g., phosphoric or formic acid) |

| Detection | UV-Vis or Mass Spectrometry |

| Application | Purity assessment, impurity profiling, pharmacokinetic studies |

| This table is a generalized representation based on methods for similar compounds. |

In-depth Computational and Theoretical Analysis of this compound Remains an Open Area of Scientific Inquiry

A comprehensive review of scientific literature reveals a significant gap in the computational and theoretical analysis of the specific chemical compound this compound. Despite the existence of extensive research on related sulfonamide and naphthalene derivatives, detailed studies applying quantum chemical calculations or molecular modeling simulations directly to this compound are not available in published scientific literature.

While the methodologies for such analyses are well-established, their application to this particular molecule has not been documented. Computational chemistry is a powerful tool for predicting molecular properties and behavior, offering deep insights into the electronic structure, reactivity, and biological interactions of chemical compounds. Methodologies such as Density Functional Theory (DFT), molecular docking, and molecular dynamics are frequently employed for a wide range of sulfonamides due to their significant therapeutic applications.

For instance, studies on various sulfonamide derivatives have successfully used these computational techniques to:

Elucidate molecular geometry and stability. nih.govnih.gov

Analyze electronic properties and chemical reactivity through frontier molecular orbitals (HOMO-LUMO). nih.govjeires.com

Map electrostatic potential to predict sites for intermolecular interactions.

Perform molecular docking to investigate potential biological targets and binding mechanisms. nih.govnih.govmdpi.com

Simulate molecular dynamics to understand the stability of ligand-protein complexes. nih.govmdpi.com

However, after conducting extensive and targeted searches for research pertaining specifically to this compound, no dedicated studies containing the data required to detail its computational and theoretical profile could be identified. The scientific community has explored other isomers, such as 4-aminonaphthalene derivatives, and other classes of sulfonamides in great detail. jeires.comresearchgate.net Research is available on naphthoquinone sulfonamides, various benzenesulfonamides, and sulfonamide Schiff bases, often combining computational analysis with experimental validation. nih.govmdpi.commdpi.com

This lack of specific data prevents a scientifically accurate and detailed discussion for this compound within the structured framework of quantum chemical calculations and molecular modeling simulations as requested. The generation of such an article would require primary research data that is not currently present in the public domain. Therefore, the computational and theoretical characterization of this compound represents a novel area for future research endeavors.

Computational and Theoretical Studies of 6 Aminonaphthalene 1 Sulfonamide

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are pivotal computational tools in modern drug discovery and chemical research. These methodologies aim to establish a mathematical correlation between the chemical structure of a compound and its biological activity or physicochemical properties. By analyzing such relationships, researchers can predict the activity of new compounds, optimize lead structures, and gain insights into their mechanism of action at a molecular level.

For the specific compound, 6-aminonaphthalene-1-sulfonamide, a comprehensive search of scientific literature reveals a notable scarcity of dedicated QSAR and cheminformatics studies. While the broader class of sulfonamides and naphthalene (B1677914) derivatives has been the subject of numerous such investigations, research focusing explicitly on the QSAR of this compound is not readily found in publicly accessible databases. ekb.egresearchgate.netmedwinpublishers.comnih.gov

QSAR studies on analogous structures, such as other aminonaphthalene sulfonamides and sulfonic acids, have been conducted to explore their antimicrobial and other biological activities. ekb.egresearchgate.net These studies typically involve the calculation of various molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule.

Electronic descriptors: Pertaining to the distribution of electrons within the molecule, such as dipole moments and partial charges.

Physicochemical descriptors: Such as lipophilicity (logP) and molar refractivity.

Once calculated, these descriptors are used to build a mathematical model, often using statistical methods like multiple linear regression or machine learning algorithms, that correlates them with an observed biological activity.

Although no specific data tables for this compound can be presented due to the lack of targeted research, a hypothetical QSAR study on this compound would follow a similar workflow. Researchers would synthesize a series of derivatives, test their biological activity, calculate a range of molecular descriptors, and then apply statistical methods to derive a predictive model. Such a study would be invaluable in elucidating the structural requirements for the biological activity of this class of compounds.

The absence of specific cheminformatics analyses for this compound also signifies a research gap. Cheminformatics tools could be applied to analyze its structural features, predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, and compare it to other known biologically active compounds in large chemical databases.

Investigation of Biological Activities and Underlying Mechanisms

Enzyme Inhibition Potency and Selectivity Studies

The following sections detail the available research concerning the interaction of 6-aminonaphthalene-1-sulfonamide with several critical enzyme systems.

Sulfonamides are a well-established class of carbonic anhydrase inhibitors, with numerous derivatives showing potent and isoform-selective inhibition. However, a thorough review of scientific databases indicates that this compound has not been a specific subject of comprehensive carbonic anhydrase inhibition studies. While the broader class of naphthalenesulfonamides has been investigated, detailed isoform profiling (against CAs I, II, IX, XII, etc.) and kinetic analysis (e.g., determining Kᵢ values and inhibition mechanisms) for this compound are not present in the current body of scientific literature. Therefore, no data table on its specific inhibitory potency (IC₅₀ or Kᵢ values) against various CA isoforms can be provided.

The sulfonamide moiety is the cornerstone of sulfa drugs, which act by inhibiting dihydropteroate (B1496061) synthetase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway. This inhibition leads to a bacteriostatic effect. Despite the presence of the required pharmacophore, there is no specific research available that details the investigation of this compound as an inhibitor of microbial DHPS. Consequently, data on its minimum inhibitory concentration (MIC) against various microorganisms or its specific inhibitory activity against the DHPS enzyme is not available.

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical targets in the management of neurodegenerative diseases. Various synthetic and natural compounds are screened for their inhibitory potential against these enzymes. A review of the literature reveals no studies specifically focused on the cholinesterase inhibition profile of this compound. As such, there is no data available regarding its IC₅₀ values or selectivity for AChE or BChE.

Alpha-glucosidase inhibitors are a class of oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. The inhibitory potential of various chemical scaffolds is an active area of research. However, this compound has not been specifically evaluated in studies investigating alpha-glucosidase inhibition. Therefore, no data on its efficacy as an inhibitor of this enzyme is currently documented.

Paraoxonase 1 (PON1) is an enzyme with antioxidant properties, and its modulation is of interest in cardiovascular and toxicological research. There is no available scientific literature that reports on the modulatory effects of this compound on PON1 activity.

Protease inhibitors are a vital class of antiviral drugs. Research into novel protease inhibitors often involves screening diverse chemical libraries. At present, there are no published studies that have investigated the inhibitory activity of this compound against any viral proteases, including the human cytomegalovirus (HCMV) protease.

Antimicrobial Research

Extensive searches of scholarly databases yielded no specific studies evaluating the antimicrobial activity of this compound. While research exists on various derivatives of naphthalenesulfonamides and other sulfonamide-containing compounds, direct experimental data on the antibacterial or antifungal efficacy of this compound is not available in the reviewed literature.

However, the general class of sulfonamide drugs, to which this compound belongs, has a well-established history as antimicrobial agents. tandfonline.comopenaccesspub.orgnih.gov These synthetic compounds have been utilized for treating a variety of bacterial, fungal, and protozoal infections. tandfonline.com

There are no specific research articles detailing the in vitro antibacterial activity of this compound against either Gram-positive or Gram-negative bacterial strains. Consequently, no data table of minimum inhibitory concentrations (MIC) or zone of inhibition values for this specific compound can be provided.

For context, broader studies on other sulfonamide derivatives have shown varied activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov For instance, some novel aryldisulfonamides have demonstrated a broad spectrum of activity, in some cases showing better efficacy against Gram-negative bacteria like Escherichia coli and Salmonella enteritidis than against Gram-positive strains. tandfonline.com Similarly, research on derivatives of a related compound, 4-amino-3-hydroxy-naphthalene-1-sulfonic acid, has indicated that certain substitutions are crucial for activity against various bacteria. ekb.egijpsjournal.comresearchgate.net

A review of the available scientific literature revealed no studies that have specifically tested the antifungal efficacy of this compound against any fungal species. Therefore, a data table of its activity against fungi such as Candida albicans or Aspergillus niger cannot be compiled.

In the broader context of related compounds, various naphthalene (B1677914) and sulfonamide derivatives have been evaluated for antifungal properties. For example, some newly synthesized naphthalene-based derivatives demonstrated significant potential as fungicidal agents. jmchemsci.com Likewise, certain sulfonamide hybrids have shown encouraging antifungal activity, in some cases exceeding that of the parent sulfonamide drug against Candida species. mdpi.com

While the specific molecular mechanism of antimicrobial action for this compound has not been investigated, the primary mechanism for antibacterial sulfonamides is well-documented. openaccesspub.orgnih.gov They act as competitive antagonists of para-aminobenzoic acid (PABA). nih.gov Bacteria that synthesize their own folic acid require PABA as a precursor. Sulfonamides, due to their structural similarity to PABA, competitively inhibit the bacterial enzyme dihydropteroate synthase, which is essential for folic acid synthesis. tandfonline.comnih.gov This inhibition disrupts the production of DNA and other vital cellular processes, leading to a bacteriostatic effect. nih.gov The antibacterial activity of sulfonamides is often linked to their acid dissociation constant (pKa), which influences their ionization at physiological pH and their ability to penetrate the bacterial cell. nih.govyoutube.com

Antitumor and Cytotoxic Activity Research

There is a notable absence of specific research in the scientific literature concerning the in vitro or in vivo antitumor and cytotoxic activities of this compound.

The naphthalene and sulfonamide moieties are present in various compounds that have been investigated for their anticancer properties. nih.govmdpi.comnih.gov For example, naphthalimide derivatives, which feature the naphthalene core, have been studied extensively as anticancer agents, with some compounds like Amonafide (B1665376) advancing to clinical trials. nih.govnih.govnorthwestern.edunih.gov These agents often function as DNA intercalators and topoisomerase II inhibitors. northwestern.edunih.gov

No published studies were found that evaluated the in vitro cytotoxicity of this compound against any cancer cell lines. As a result, a data table of its cytotoxic effects (e.g., IC50 values) cannot be provided.

For illustrative purposes, studies on derivatives have shown significant cytotoxic potential. For instance, N-mustards linked to naphthalimide have been evaluated against cell lines such as HCT-116 (colorectal carcinoma), PC-3 (prostate carcinoma), and Hep G2 (liver cancer), with some derivatives showing potent activity. nih.gov Similarly, research into 6-amino amonafide derivatives, which are structurally related to the subject compound, has identified molecules with cancer cell-selective growth inhibition. northwestern.educapes.gov.br

Given the lack of cytotoxicity data for this compound, no research has been conducted on its potential to induce apoptosis or cause cell cycle arrest in cancer cells.

Mechanistic studies on related compounds have provided insights into these pathways. For example, certain cytotoxic bis-naphthalimide N-mustard derivatives have been shown to induce apoptosis in HCT-116 colon cancer cells by causing an S-phase arrest in the cell cycle. nih.gov Other novel sulfonamide derivatives have been found to induce both extrinsic and intrinsic apoptotic pathways in colon cancer cells, associated with the activation of caspase-8 and caspase-9. mdpi.com These findings relate to derivatives and cannot be directly extrapolated to this compound itself.

Structure-Activity Relationships Governing Antiproliferative Effects

The core structure of this compound has served as a foundation for the development of various derivatives with notable antiproliferative activity. The relationship between the chemical structure of these compounds and their ability to inhibit cancer cell growth is a critical area of research, with modifications to the sulfonamide and amine groups playing a pivotal role in their efficacy.

Research into a series of sulfonamide derivatives bearing a naphthalene moiety has shed light on key structural features that enhance anticancer activity. In one study, a compound incorporating a naphthalen-1-yl group demonstrated the most potent antiproliferative effects against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines, with IC₅₀ values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively. nih.gov This suggests that the naphthalen-1-yl group is crucial for the compound's potent activity. Further structure-activity relationship (SAR) studies indicated that the presence of a 4-methoxybenzyl group attached to the sulfonamide nitrogen also played a significant role in the observed antiproliferative potency. nih.gov The mechanism of action for this promising derivative was determined to be the inhibition of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. nih.gov

Another study focused on alkyl-substituted 6-aminonaphthalene-1-sulfonamides (ANSA) and their peptide conjugates. nih.gov While the primary goal was the development of fluorogenic substrates for proteases, the research revealed that the nature and number of substituents on the sulfonamide group directly influence the kinetic parameters of enzyme interaction. nih.gov This highlights the sensitivity of the biological activity of the this compound scaffold to substitutions on the sulfonamide nitrogen.

The antiproliferative activities of selected naphthalenesulfonamide derivatives are summarized in the table below.

| Compound ID | Cell Line | IC₅₀ (µM) |

| 5c (with naphthalen-1-yl moiety) | MCF-7 | 0.51 ± 0.03 |

| 5c (with naphthalen-1-yl moiety) | A549 | 0.33 ± 0.01 |

Table 1: Antiproliferative activity of a key naphthalenesulfonamide derivative against human cancer cell lines. nih.gov

Antioxidant and Radical Scavenging Activity Assessments

While direct studies on the antioxidant and radical scavenging properties of this compound are limited, research on related sulfonamide and naphthalene derivatives provides valuable insights. The inherent chemical structures of these classes of compounds suggest a potential for antioxidant activity.

New sulfonamide derivatives incorporating moieties such as azo groups, chalcones, and Schiff bases have been synthesized and evaluated for their antioxidant potential. These studies have shown that certain derivatives exhibit moderate to noticeable antioxidant activities, indicating that the sulfonamide scaffold can be a viable backbone for the design of novel antioxidants.

Furthermore, studies on other naphthalene derivatives have demonstrated significant radical scavenging capabilities. For instance, certain 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives containing a naphthalene moiety have shown antioxidant activity surpassing that of ascorbic acid in DPPH radical scavenging assays. nih.gov Specifically, a hydrazone with a 2-naphthalene component was found to be a potent radical scavenger. nih.gov Another study on phenolic derivatives highlighted that a 5-aminosalicylate, which has a structural resemblance to an aminonaphthalene system, is a potent radical scavenger. researchgate.net This activity is attributed to the stabilizing effect of the amine group on the phenoxyl radical. researchgate.net

The antioxidant activity of various sulfonamide derivatives has been quantified using the DPPH radical scavenging assay, with the results for selected compounds presented below.

| Compound Type | Scavenging Activity | Reference Compound |

| N-(1,3-dioxoisoindolin-2-yl)-3-((4-methoxyphenyl)amino)propanamide | 1.37 times higher | Ascorbic Acid |

| 3-((4-methoxyphenyl)amino)-N'-(1-(naphthalen-1-yl)-ethylidene)propanehydrazide | 1.35 times higher | Ascorbic Acid |

| Hydrazone with thiophene (B33073) moiety | 1.26 times higher | Ascorbic Acid |

Table 2: Relative antioxidant activity of selected derivatives in a DPPH radical scavenging assay. nih.gov

Studies on Other Biological Targets and Pathways (e.g., Perfusion Pressure in Animal Models for derivatives)

The biological activities of sulfonamide derivatives extend beyond antiproliferative and antioxidant effects. The cardiovascular system, in particular, has been a target for various sulfonamide-based drugs. While specific data on the effect of this compound on perfusion pressure is not available, studies on structurally related compounds provide a basis for potential cardiovascular activity.

Research on a benzenesulfonamide (B165840) derivative, 4-(2-aminoethyl)benzenesulfonamide, in an isolated rat heart model demonstrated its ability to modulate perfusion pressure and coronary resistance. These effects are thought to be mediated through the inhibition of calcium channels. nih.gov Although this compound lacks the naphthalene core, it underscores the potential for sulfonamides to exert significant effects on cardiovascular parameters.

Furthermore, a separate study on a different naphthalene derivative showed a significant increase in perfusion pressure over time in an isolated rat heart model. researchgate.net This indicates that the naphthalene moiety itself can contribute to cardiovascular effects. The combination of a sulfonamide group and a naphthalene ring in this compound suggests a potential for complex interactions with cardiovascular targets, warranting further investigation.

Derivatization Strategies and Structure Activity Relationship Sar Studies

Rational Design and Synthesis of Novel Naphthalene-Sulfonamide Scaffolds

The rational design of new chemical entities based on the 6-aminonaphthalene-1-sulfonamide core involves a multifaceted approach, targeting different regions of the molecule to optimize its interaction with biological targets. These strategies include modifications on the naphthalene (B1677914) ring, diversification at the sulfonamide nitrogen, and the creation of hybrid molecules.

Modifications on the Naphthalene Ring System (e.g., Amino Group Substitutions)

Alterations to the naphthalene ring system, including substitutions on the aromatic core and modifications of the 6-amino group, can significantly influence the physicochemical properties and biological activity of the resulting derivatives. While direct and extensive SAR studies on substitutions across various positions of the this compound ring are not abundantly documented, general principles from related naphthalene-containing compounds offer valuable insights. For instance, the introduction of methoxy (B1213986) groups on a naphthalene scaffold has been shown to be a viable strategy in the development of anti-inflammatory agents. nih.govekb.eg Similarly, halogenation of the naphthalene ring can modulate the electronic and lipophilic character of the molecule, potentially enhancing its bioactivity and metabolic stability.

Diversification at the Sulfonamide Nitrogen

The sulfonamide nitrogen (N1) is a critical site for derivatization, allowing for the introduction of a wide array of substituents that can profoundly impact the compound's biological activity. The general SAR for sulfonamides suggests that mono-substitution at the N1 position often leads to more potent compounds compared to the unsubstituted or di-substituted analogues.

The nature of the substituent at the N1 position is a key determinant of activity. Introduction of heterocyclic rings has been shown to increase the potency of sulfonamides. In a series of naphthalene-sulfonamide derivatives developed as tubulin polymerization inhibitors, the introduction of a naphthalen-1-yl group at the sulfonamide nitrogen resulted in the most potent compound against MCF-7 and A549 cancer cell lines, with IC50 values of 0.51 ± 0.03 µM and 0.33 ± 0.01 µM, respectively. nih.gov In contrast, a simple phenyl ring at this position led to a significant decrease in activity. Furthermore, substitutions on an appended phenyl ring can also fine-tune the activity, with electron-donating groups sometimes leading to increased antiproliferative effects. nih.gov

Hybrid Molecules and Conjugates (e.g., Naphthoquinone-Sulfonamide Hybrids)

The creation of hybrid molecules by combining the this compound scaffold with other pharmacologically active moieties is a promising strategy to develop compounds with enhanced or novel biological activities. A notable example is the synthesis of naphthoquinone-sulfonamide hybrids. Naphthoquinones are known for their diverse biological properties, and their conjugation with sulfonamides has yielded potent inhibitors of the P2X7 receptor, an important target in inflammatory diseases. mdpi.com

Another conceptual approach is the development of peptide-sulfonamide conjugates. While specific examples directly utilizing this compound are not prevalent in the reviewed literature, the general strategy of conjugating small molecule drugs to peptides is well-established. This approach can enhance target specificity, improve pharmacokinetic properties, and facilitate cellular uptake. nih.govnsf.govresearchgate.netresearchgate.net For instance, conjugating a drug to a cell-penetrating peptide can overcome poor membrane permeability, a common challenge for many therapeutic agents. nih.govnsf.gov The 6-amino group of this compound provides a convenient attachment point for peptide conjugation, opening avenues for the development of targeted therapies.

Impact of Structural Modifications on Bioactivity Profiles

The structural modifications detailed above have a direct and often predictable impact on the bioactivity of the resulting this compound derivatives. SAR studies are crucial for understanding these relationships and for guiding the design of more effective compounds.

The inhibitory activity of these derivatives against various enzymes is a key area of investigation. For instance, a series of 4-((3-arylthiazolo[3,4-d]isoxazol-5-yl)amino)benzene sulfonamide derivatives were synthesized and evaluated for their enzyme inhibitory and cytotoxic activities. rsc.orgnih.gov The substitution pattern on the aryl ring was found to be critical for the inhibitory potency against urease and carbonic anhydrase. rsc.orgnih.gov

The following interactive table summarizes the antiproliferative activity of a series of naphthalene-sulfonamide derivatives against human breast cancer (MCF-7) and non-small cell lung carcinoma (A549) cell lines.

| Compound | Substituent at Sulfonamide Nitrogen | MCF-7 IC50 (µM) | A549 IC50 (µM) |

|---|---|---|---|

| 5a | 4-Methoxybenzyl | >30.0 | >30.0 |

| 5b | Phenyl | >30.0 | >30.0 |

| 5c | Naphthalen-1-yl | 0.51 ± 0.03 | 0.33 ± 0.01 |

| 5d | Naphthalen-2-yl | 1.89 ± 0.11 | 1.24 ± 0.09 |

| 8a | 4-Methylphenyl | 19.98 ± 0.71 | >30.0 |

| 8b | 4-Methylbenzyl | 2.20 ± 0.19 | 1.29 ± 0.19 |

| 8d | 4-Bromophenyl | 8.02 ± 0.58 | >30.0 |

| 8e | 4-Chlorophenyl | 15.59 ± 0.34 | 14.39 ± 0.80 |

| 8i | 2-Nitrophenyl | >30.0 | 4.76 ± 0.31 |

Data sourced from a study on sulphonamide derivatives as tubulin polymerisation inhibitors. nih.gov

Conformational Flexibility and Its Role in Biological Interactions

The three-dimensional shape and conformational flexibility of a molecule are paramount for its ability to bind to a biological target and elicit a response. For this compound derivatives, the relative orientation of the naphthalene ring and the sulfonamide group, as well as the conformation of any substituents, can significantly influence binding affinity.

Molecular modeling and docking studies are instrumental in elucidating these interactions. For example, in the development of naphthalene-sulfonamide based tubulin polymerization inhibitors, docking studies revealed that the active compounds bind to the colchicine-binding site of tubulin. nih.gov The naphthalene moiety was found to occupy a hydrophobic pocket, while the sulfonamide group and its substituents formed key hydrogen bonds and other interactions with the protein. nih.gov

Similarly, in the design of naphthoquinone-sulfonamide hybrids as P2X7 receptor inhibitors, molecular dynamics simulations showed that the active compounds bind to an allosteric site on the receptor. mdpi.com The simulations revealed that the compounds adopt a stable conformation within the binding pocket, with the 1,4-naphthoquinone (B94277) core making crucial hydrophobic interactions and the sulfonamide group participating in hydrogen bonding. mdpi.com These studies underscore the importance of conformational flexibility, allowing the molecule to adopt an optimal geometry for binding, and highlight how subtle structural changes can alter this flexibility and, consequently, the biological activity.

Advanced Applications in Contemporary Scientific Research

Development of Fluorescent Probes and Biosensors

The naphthalene-sulfonamide scaffold is a cornerstone in the development of fluorescent probes and biosensors. These tools leverage changes in their fluorescence output—such as intensity, color, or lifetime—to report on their immediate molecular environment. This sensitivity allows for the visualization and quantification of complex biological and chemical processes.

Design Principles for Environmentally Sensitive Naphthalene-Sulfonamide Fluorophores

The functionality of naphthalene-sulfonamide fluorophores is rooted in their environmentally sensitive spectroscopic behavior. A key principle governing their design is solvatochromism , where the color (wavelength) of the dye's light absorption or emission changes with the polarity of the surrounding solvent or medium. These molecules typically exhibit low fluorescence quantum yield in highly polar environments like water but become intensely fluorescent in nonpolar media or when bound to hydrophobic sites, such as those found in proteins or membranes.

This phenomenon is often driven by an intramolecular charge transfer (ICT) mechanism. In the ground state, the molecule has a certain distribution of electron density. Upon excitation with light, an electron is transferred from an electron-donating group (like the amino group) to an electron-accepting group (like the sulfonamide), creating a more polar excited state. The energy of this excited state is stabilized to varying degrees by the surrounding solvent. In polar solvents, significant stabilization occurs, leading to a lower energy emission (a red-shifted fluorescence). Conversely, in non-polar environments, the excited state is less stabilized, resulting in a higher energy emission (a blue-shifted fluorescence). The difference between the absorption and emission maxima, known as the Stokes shift , can be plotted against the orientation polarizability of the solvent in a Lippert-Mataga plot to estimate the change in the molecule's dipole moment between its ground and excited states.

Another design strategy involves suppressing the ICT effect to create a "turn-on" probe. For instance, substituting the 4-position of a related naphthalimide scaffold with a sulfonamide group can quench its fluorescence. scirp.org The probe remains non-fluorescent until a specific chemical reaction displaces the sulfonamide, activating a new electron-donating group and "turning on" the fluorescence. scirp.org This principle allows for the design of highly specific sensors that only emit a signal in the presence of their target analyte.

Applications in Cellular Imaging and Organelle Staining

The ability to selectively stain and visualize subcellular compartments is crucial for understanding cellular function. nih.govenamine.net Fluorescent dyes based on the naphthalene (B1677914) scaffold have been successfully employed for imaging specific organelles in live cells. nih.gov Their utility stems from their ability to cross cell membranes and accumulate in specific locations based on their chemical properties.

For example, researchers have engineered probes that specifically target and illuminate lysosomes, the cell's recycling centers. One such probe was designed by linking a lysosomotropic (lysosome-attracted) cyanine (B1664457) dye to a naphthalimide derivative via a linker designed to be cleaved by specific cellular components, allowing for the tracking of lysosomal changes during processes like ferroptosis. scirp.org Other naphthalene-based probes have been developed to detect and image the distribution of crucial biothiols like glutathione (B108866) within living cells. mdpi.comnih.gov The selection of live-cell fluorescent dyes for mitochondria, which are vital for energy production and cell signaling, also relies on similar principles, where the dye's accumulation is often dependent on the mitochondrial membrane potential. nih.gov

The versatility of these dyes allows them to be used as counterstains in fluorescence microscopy, helping to identify the subcellular localization of specific proteins or other targets of interest. enamine.netnih.govmdpi.com

Detection of Specific Analytes in Environmental and Biological Matrices

The sensitivity of naphthalene-sulfonamide fluorophores to their environment makes them excellent candidates for detecting specific analytes. By modifying the core structure, probes can be designed to interact selectively with target molecules, leading to a measurable change in fluorescence.

Protein Detection: A significant application is in the study of enzymes. Substituted 6-aminonaphthalene-1-sulfamides (ANSA) have been synthesized to act as fluorogenic substrates for proteases like trypsin. ethz.ch In these systems, the ANSA derivative is attached to a peptide sequence recognized by the enzyme. Initially, the fluorescence of the ANSA group is quenched or shifted. When the enzyme cleaves the peptide bond, the free ANSA molecule is released, resulting in a strong fluorescence signal at around 470-480 nm. ethz.ch This "turn-on" mechanism allows for the sensitive measurement of enzyme activity. The kinetic parameters of this reaction can be fine-tuned by altering the substituents on the sulfonamide group. ethz.ch Similarly, related N-methyl-2-anilinonaphthalene-6-sulfonyl peptides have been used as fluorescent probes to study interactions with the enzyme pepsin. ethz.ch

Ion and Small Molecule Detection: Naphthalene-based fluorescent probes have been designed for the ratiometric sensing of ions like calcium (Ca²⁺) in living cells. nih.gov They have also been incorporated into bioassays for quantifying important biomolecules such as nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) and glutathione (GSH). mdpi.comnih.gov

Below is a table summarizing research findings on the detection of various analytes using naphthalene-based probes.

| Probe Type | Analyte Detected | Principle of Detection | Research Finding |

| Substituted 6-aminonaphthalene-1-sulfamides (ANSA) | Proteases (e.g., Trypsin) | Enzymatic cleavage releases the fluorescent ANSA group from a quenched peptide conjugate. | The release of ANSA produces a strong emission at 470-480 nm, allowing for the measurement of enzyme kinetics. ethz.ch |

| Ratiometric Naphthalene-based Biosensor | Calcium Ions (Ca²⁺) | Binding of Ca²⁺ causes a measurable shift in the ratio of fluorescence emission at two different wavelengths. | Enabled the successful imaging of calcium ions within living cells. nih.gov |

| Naphthalene Dialdehyde Probes | Glutathione (GSH) | Selective reaction with GSH leads to a significant increase in fluorescence intensity. | Probes demonstrated the ability to detect GSH in live cells and showed potential for clinical diagnostic applications. mdpi.comnih.gov |

| N-methyl-2-anilinonaphthalene-6-sulfonyl peptides | Pepsin | Binding to the enzyme substrate site causes a change in the probe's fluorescence properties. | Used to probe the specific interactions between the pepsin enzyme and its substrates. ethz.ch |

Probing Biological Membrane Structure and Dynamics

Biological membranes are highly dynamic, fluid structures, and understanding their properties is key to cell biology. Environmentally sensitive fluorophores, including naphthalene derivatives, are powerful tools for this purpose. Because their fluorescence is highly dependent on the polarity and viscosity of their surroundings, they can report on the state of the lipid bilayer.

When a solvatochromic fluorophore like a naphthalene derivative partitions into a biological membrane, it moves from an aqueous environment to a nonpolar, hydrophobic one. This transition results in a dramatic increase in its fluorescence quantum yield and often a blue shift in its emission spectrum. researchgate.net

Furthermore, time-resolved fluorescence depolarization studies can provide detailed information about the rotational dynamics of the probe within the membrane. By measuring how the polarization of the emitted fluorescence decays over nanoseconds, researchers can determine the "wobbling" motion and rotational freedom of the probe. This data provides insights into the microviscosity and order of the lipid hydrocarbon chains, effectively measuring the membrane's fluidity. For instance, studies using the related probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in various biological membranes revealed that the rotational motion of the probe was restricted, providing a measure of the structural order within different membranes like those of erythrocytes and mitochondria. neliti.com Such studies have also shown how temperature and the presence of components like cholesterol and proteins can influence membrane dynamics. neliti.com

Role as Key Intermediates and Building Blocks in Organic Synthesis

Beyond their direct use as probes, sulfonamides and naphthalene derivatives are valuable building blocks in organic synthesis. scirp.orgethz.chrsc.org Their inherent chemical functionalities—the aromatic ring, the primary amine, and the sulfonamide group—offer multiple reaction sites for constructing more complex molecules.

Compounds like 6-aminonaphthalene-1-sulfonamide serve as starting materials for a variety of heterocyclic compounds, which form the core of many pharmaceuticals. scirp.orgnih.govmdpi.comnih.gov The amino group can be readily transformed into other functional groups or used to build new ring systems, while the sulfonamide moiety can be modified to tune the electronic and physical properties of the final product. For example, substituted 6-aminonaphthalene-1-sulfamides are themselves synthesized to create fluorogenic substrates for proteases, demonstrating their role as key intermediates. nih.gov The synthesis of various bioactive molecules, including those with potential anticancer or antiviral properties, often involves the strategic incorporation of sulfonamide-containing heterocyclic structures. mdpi.comnih.gov The development of efficient, high-yield synthetic methods, such as multicomponent reactions, further enhances the utility of these compounds as versatile scaffolds in drug discovery and materials science. ethz.chnih.gov

Research into Environmental Fate and Bioremediation

The widespread use of sulfonated aromatic compounds, including naphthalene sulfonates in industries such as textile manufacturing and construction, necessitates an understanding of their environmental impact. ethz.ch Due to the hydrophilic nature of the sulfonate group, these compounds are highly water-soluble and can pass through conventional wastewater treatment plants, leading to their presence as environmental pollutants. ethz.chnih.gov

Research indicates that many sulfonated naphthalenes are resistant to biodegradation and can persist in the environment. nih.gov Their presence in aquatic ecosystems raises concerns about potential toxicity and bioaccumulation in organisms. ethz.ch Studies on 2-naphthalene sulfonate, for example, have shown that it can induce oxidative stress and genotoxicity in aquatic species, although some organisms also show a capacity for repair over time. ethz.ch

The bioremediation of naphthalene and its derivatives is an area of active research. Certain microorganisms, particularly bacterial species from genera like Pseudomonas, have demonstrated the ability to degrade these compounds. neliti.com The metabolic pathways often involve initial oxidation of the naphthalene ring system. For instance, research on the degradation of the related compound 1-naphthylamine (B1663977) identified a bacterial strain capable of using it as a growth substrate, shedding light on a potential bioremediation strategy. While the sulfonamide group adds to the stability of this compound, understanding the microbial degradation of simpler naphthalenes provides a foundation for developing bioremediation techniques for these more complex and persistent pollutants.

Intellectual Property and Innovation Landscape

Analysis of Patent Trends in Naphthalene-Sulfonamide Chemistry

The patenting activity in the field of naphthalene-sulfonamides reveals a consistent effort to build upon this versatile chemical scaffold. While patents specifically claiming the parent compound, 6-aminonaphthalene-1-sulfonamide, are less common, its precursor, 6-aminonaphthalene-1-sulfonic acid, is frequently cited in patents as a key intermediate for more complex molecules. This indicates a mature area of chemical synthesis where the focus has shifted from the foundational molecule to its derivatives.

A significant trend in the patent literature is the development of naphthalene-sulfonamide derivatives as inhibitors of various enzymes, particularly protein kinases. google.comnih.gov These kinases play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. nih.gov Patents in this area often claim a genus of compounds with a common naphthalene-sulfonamide core but with various substitutions designed to enhance potency and selectivity for specific kinase targets. For instance, a Korean patent discloses naphthalene (B1677914) carboxamide derivatives as dual inhibitors of protein kinase and histone deacetylases for cancer treatment. google.com

Another prominent area of patent activity involves the use of aminonaphthalene sulfonic acids in the synthesis of azo dyes. google.com U.S. Patent 2,803,652, for example, describes a process for producing a disulfonic acid derivative from 1-aminonaphthalene-6-sulfonic acid, highlighting the historical and ongoing importance of these compounds as building blocks in the dye industry. google.com

Furthermore, patents have been granted for novel processes for the preparation of naphthalene derivatives. U.S. Patent 2,875,243 details a method for producing 1-nitronaphthalene-6-sulfonic acid and 1-naphthylamine-7-sulfonic acid, demonstrating that innovations in synthetic routes to key intermediates are also a subject of intellectual property protection. google.com

The following table provides a summary of representative patents in the naphthalene-sulfonamide chemical space, illustrating the diversity of innovation in this field.

| Patent Number | Title | Key Innovation |

| KR20120016659A | Naphthalene Carboxamide Derivatives As Inhibitors of Protein Kinase and Histone Deacetylases, Methods of Making and Uses thereof | Claims naphthalene derivatives with dual inhibitory activity for cancer therapy. google.com |

| US2803652A | Intermediate product and process for making it | Describes a process for synthesizing a dyestuff intermediate from 1-aminonaphthalene-6-sulfonic acid. google.com |

| US2875243A | Process for the production of 1-nitronaphthalene-6-sulfonic acid and 1-naphthylamine-7-sulfonic acid | Details a novel synthetic route for producing key naphthalene sulfonic acid intermediates. google.com |

| US2411495A | Valuable derivatives of sulphonamides and a method of making the same | Focuses on the acylation of the sulfonamide group to create water-soluble derivatives with therapeutic potential. google.com |

Strategies for Novel Compound and Process Patenting

Securing patent protection for new chemical entities and synthetic processes requires a strategic approach that considers the existing prior art and the specific requirements of patent law. For novel compounds derived from this compound, several patenting strategies can be employed.

Genus and Species Claims: A common strategy in small molecule patenting is to file claims of varying scope. youtube.com A broad "genus" claim can cover a large family of related compounds, defined by a common chemical scaffold and variable substituent groups. This approach provides a wide net of protection against competitors developing similar molecules. youtube.com Concurrently, more specific "species" claims can be directed to individual compounds that have shown exceptional activity or other desirable properties in preclinical studies. These narrow claims are often more resilient to challenges based on prior art. youtube.com

Markush Claims: Markush-type claims are particularly useful in chemical patenting for defining a group of functionally equivalent chemical entities. youtube.com For example, a claim for a naphthalene-sulfonamide derivative might define a substituent as being selected from a group consisting of "alkyl, aryl, or heteroaryl," allowing for protection of a range of possible modifications.

Method-of-Use Claims: Beyond the compound itself, its application for treating a specific disease can be patented. youtube.com For instance, if a novel this compound derivative is found to be an effective inhibitor of a particular kinase involved in cancer, a method-of-use patent could claim "a method of treating cancer in a subject by administering a therapeutically effective amount of the compound." This type of claim can provide valuable protection even if the compound itself is later found to lack novelty.

Process Patents: Innovations in the synthesis of this compound or its derivatives can also be patented. A process patent might claim a novel synthetic step that results in a higher yield, improved purity, or is more environmentally friendly than existing methods. U.S. Patent 4,874,892 provides an example of a patented process for preparing a related naphthalene derivative, underscoring the value placed on innovative synthetic routes.

Polymorph and Formulation Patents: As a drug candidate progresses through development, further patent protection can be sought for specific crystalline forms (polymorphs) of the active pharmaceutical ingredient or for particular formulations that enhance stability, bioavailability, or ease of administration. nih.gov While the underlying compound patent may expire, these later-stage patents can extend the period of market exclusivity. nih.gov

The following table outlines key patenting strategies applicable to innovations in naphthalene-sulfonamide chemistry.

| Strategy | Description | Example Application for this compound Derivatives |

| Genus and Species Claims | Filing both broad claims to a family of compounds and narrow claims to specific, highly active molecules. | Claiming a genus of 6-(substituted amino)naphthalene-1-sulfonamides and a species claim for a specific derivative with potent anti-cancer activity. |

| Markush Claims | Defining a group of alternative substituents at a particular position on the molecule. | A claim where a substituent on the naphthalene ring is defined as "a member selected from the group consisting of halogen, cyano, and lower alkyl." |

| Method-of-Use Claims | Patenting the application of a compound for a specific therapeutic purpose. | Claiming the use of a this compound derivative for the treatment of rheumatoid arthritis. |

| Process Patents | Protecting a novel and inventive method of synthesizing a compound. | A patent on a new catalytic method for the sulfonation of 2-aminonaphthalene that selectively produces the 1-sulfonic acid isomer. |

| Polymorph and Formulation Patents | Securing rights to specific solid-state forms or drug delivery systems. | Patenting a specific crystalline form of a this compound drug that has improved stability over other forms. |

By employing these multifaceted patenting strategies, innovators in the field of naphthalene-sulfonamide chemistry can build a robust intellectual property portfolio that protects their discoveries and supports the translation of these compounds from the laboratory to the marketplace.

Future Directions and Emerging Research Frontiers

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization